molecular formula C11H14N2O2 B11759868 2-((Cyclopropyl(pyridin-2-yl)methyl)amino)aceticacid

2-((Cyclopropyl(pyridin-2-yl)methyl)amino)aceticacid

Cat. No.: B11759868
M. Wt: 206.24 g/mol
InChI Key: RYTIIMDZBMKRCC-UHFFFAOYSA-N
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Description

2-{[cyclopropyl(pyridin-2-yl)methyl]amino}acetic acid is a compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a cyclopropyl group, a pyridin-2-yl moiety, and an aminoacetic acid backbone, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[cyclopropyl(pyridin-2-yl)methyl]amino}acetic acid typically involves multi-step organic reactions. One common method includes the initial formation of the cyclopropyl(pyridin-2-yl)methylamine intermediate, which is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[cyclopropyl(pyridin-2-yl)methyl]amino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

2-{[cyclopropyl(pyridin-2-yl)methyl]amino}acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-{[cyclopropyl(pyridin-2-yl)methyl]amino}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine derivatives: Share the cyclopropyl group and exhibit similar reactivity.

    Pyridine-based compounds: Contain the pyridin-2-yl moiety and are used in various chemical and biological applications.

    Amino acids: Feature the aminoacetic acid backbone and are fundamental in biochemistry.

Uniqueness

2-{[cyclopropyl(pyridin-2-yl)methyl]amino}acetic acid is unique due to its combination of a cyclopropyl group, a pyridin-2-yl moiety, and an aminoacetic acid backbone. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-[[cyclopropyl(pyridin-2-yl)methyl]amino]acetic acid

InChI

InChI=1S/C11H14N2O2/c14-10(15)7-13-11(8-4-5-8)9-3-1-2-6-12-9/h1-3,6,8,11,13H,4-5,7H2,(H,14,15)

InChI Key

RYTIIMDZBMKRCC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC=CC=N2)NCC(=O)O

Origin of Product

United States

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